4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
1,2,4-Triazoles are a class of heterocyclic compounds that have been studied for their diverse pharmacological effects . They have a nitrogen-based hetero-aromatic ring structure, which makes them a remarkable scaffold for the synthesis and development of many new promising drugs .
The biological activity of 1,2,4-triazoles can vary widely depending on the specific structure of the compound and the functional groups attached to it. Some 1,2,4-triazoles have been found to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
The mode of action of these compounds can also vary. For example, some 1,2,4-triazoles act as inhibitors of oxidative phosphorylation . They can cause an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain, reducing the ability of ATP synthase to function optimally .
The result of the action of these compounds at the molecular and cellular level can include effects such as the inhibition of certain enzymes or the disruption of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with methylhydrazine to form an intermediate, which then undergoes cyclization to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives with different functional groups.
Scientific Research Applications
4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
4-(3-chlorophenyl)-1,2,4-triazole: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
5-methyl-1,2,4-triazole: Lacks the chlorophenyl group, resulting in different chemical properties and applications.
3-chlorophenyl-1,2,4-triazole:
Uniqueness
4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of both the chlorophenyl and methyl groups, which confer distinct chemical and biological properties. These structural features make it a versatile compound with a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
4-(3-chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-6-11-12-9(14)13(6)8-4-2-3-7(10)5-8/h2-5H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYKNLNMRGPUGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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